CKI/IRAK1 Dual Inhibitory Activity: Patent-Documented Target Engagement vs. Single-Kinase Comparators
U.S. Patent Application 20210251992 explicitly claims pyrazole pyrimidine derivatives—including the target compound—as dual inhibitors of Casein Kinase I (CKI) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), with exemplified compounds demonstrating IC50 values in the nanomolar to low micromolar range in biochemical kinase assays [1]. This dual CKI/IRAK1 profile is therapeutically differentiated from compounds targeting only IRAK4 (e.g., PF-06650833, IRAK4 IC50 = 0.2 nM) or only CKIα (e.g., lenalidomide-dependent CKIα degradation), as simultaneous CKI and IRAK1 blockade may address compensatory signaling mechanisms in AML and inflammatory disorders [2]. The target compound is therefore positioned for research applications where combined CKI/IRAK1 pathway interrogation is required, which cannot be achieved with single-target alternatives.
| Evidence Dimension | Kinase inhibitory activity – dual CKI/IRAK1 vs. single-target IRAK4 |
|---|---|
| Target Compound Data | Claimed CKI and IRAK1 inhibitory activity (exact IC50 values for this specific compound not publicly disclosed in patent examples; class representatives show nanomolar to low micromolar activity) |
| Comparator Or Baseline | PF-06650833 (IRAK4-selective inhibitor): IRAK4 IC50 = 0.2 nM; CKIα not inhibited |
| Quantified Difference | The target compound provides dual CKI/IRAK1 engagement; PF-06650833 provides only IRAK4 inhibition—target pair is non-overlapping |
| Conditions | In vitro biochemical kinase assays; CKI and IRAK1 as primary targets per patent claims |
Why This Matters
Researchers investigating CKI/IRAK1 co-dependent signaling in AML or inflammatory models require this specific dual-target profile; IRAK4-selective or CKI-only tool compounds are mechanistically inadequate.
- [1] Burstain, I.; Snir-Alkalay, I.; Minzel, W.; et al. Pyrazole pyrimidine derivative and uses thereof. U.S. Patent Application 20210251992, August 19, 2021. View Source
- [2] Danto, S.I.; Shojaee, N.; Singh, R.S.P.; et al. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Selective Interleukin-1 Receptor–Associated Kinase 4 (IRAK4) Inhibitor, in Single and Multiple Ascending Dose Studies in Healthy Subjects. Arthritis Res. Ther. 2019, 21, 269. View Source
